4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride
Description
4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₉ClF₃N₂ (inferred from structural analogs). It features an aminomethyl (-CH₂NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring, with a hydrochloride counterion. This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules .
Properties
IUPAC Name |
4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAIJGJWHNVKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, often requiring precise control of temperature, pressure, and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
Chemical Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Amination Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecular structure.
- Functionalization : The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable for medicinal chemistry applications .
Medicinal Chemistry
This compound is particularly relevant in the development of pharmaceuticals. Its structural characteristics are beneficial for:
- Anticancer Agents : As a key intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment, the compound plays a crucial role in drug formulation and development .
- Targeted Drug Delivery : The compound's properties may be exploited to enhance drug delivery systems by improving solubility and bioavailability.
Agrochemical Applications
Emerging research suggests potential applications in agrochemicals:
- Herbicides and Pesticides : The compound's reactivity allows for modifications that could lead to the development of new herbicides or pesticides. Its lipophilic nature may enhance the interaction with biological targets in pests or weeds, improving efficacy.
Material Science
In material science, this compound can be used as:
- Polymer Additives : The incorporation of this compound into polymers may improve properties such as thermal stability or chemical resistance due to the presence of the trifluoromethyl group.
- Coatings and Adhesives : Its reactivity can be harnessed to develop new coatings that require specific adhesion properties or resistance to environmental factors.
Research and Development
The compound is frequently cited in scientific literature for its various applications:
- Biological Interaction Studies : Investigations into how this compound interacts with biological systems are essential for understanding its potential effects and mechanisms of action. Such studies often focus on its reactivity and potential toxicity profiles.
- Analytical Chemistry : It can be utilized as a standard reference material in analytical methods due to its well-defined chemical properties.
- Bicalutamide Synthesis :
-
Agrochemical Development :
- Recent investigations into CF3-substituted compounds have shown promising results in enhancing herbicidal activity, suggesting that this compound could lead to novel agrochemical formulations.
-
Polymeric Applications :
- Research exploring the integration of this compound into polymer matrices has indicated improved thermal stability and resistance to solvents, which could be beneficial for industrial applications.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity and stability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Differences and Insights:
Substituent Effects on Reactivity: The aminomethyl group (-CH₂NH₂) in the target compound enhances nucleophilicity compared to simple anilines (e.g., 4-(Trifluoromethyl)aniline Hydrochloride), making it suitable for coupling reactions. However, its discontinued status limits practical data .
Positional Isomerism :
- Compounds with -CF₃ at the ortho position (e.g., target compound) exhibit steric hindrance, reducing reactivity in electrophilic substitutions compared to para -substituted analogs like 4-(Trifluoromethyl)aniline Hydrochloride .
Applications: The target compound’s aminomethyl group may facilitate conjugation with carboxylic acids or carbonyl groups, a feature exploited in prodrug design. In contrast, 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline Hydrochloride is prioritized in protein degradation studies due to its dual electron-withdrawing groups .
Thermal and Chemical Stability: 4-(Aminomethyl)aniline Dihydrochloride (CAS 54799-03-0) demonstrates exceptional thermal stability (mp: 360°C), whereas trifluoromethylated analogs typically decompose below 200°C due to C-F bond lability .
Research Findings and Data Gaps
- Synthetic Routes: While 4-(Trifluoromethyl)aniline Hydrochloride is synthesized via direct hydrochlorination of 4-(trifluoromethyl)aniline , the target compound’s synthesis likely involves reductive amination of 2-(trifluoromethyl)-4-nitrobenzaldehyde followed by HCl treatment. No explicit protocols are documented .
Biological Activity
4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes:
- An aminomethyl group that may enhance interaction with biological targets.
- A trifluoromethyl group, which is known to influence the lipophilicity and electronic properties of the molecule.
The biological activity of this compound primarily revolves around its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of serine proteases, which play critical roles in various physiological processes and disease states .
- Kinase Inhibition : It exhibits significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. Studies indicate that compounds with similar structures show potent inhibition rates, suggesting that this compound may also possess comparable activities .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticancer Studies : A series of derivatives containing the aminomethyl group were synthesized and tested against various cancer cell lines. The results showed promising cytotoxicity, particularly against EGFR-positive tumors .
- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics against Staphylococcus aureus, indicating their potential as antimicrobial agents .
- Inhibition Mechanisms : Detailed docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in tumor proliferation, supporting its role in cancer therapy .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly alters the biological activity of the compound. SAR studies suggest:
- Compounds with strong electronegative substituents like trifluoromethyl exhibit enhanced anti-tumor activity due to increased binding affinity to target kinases .
- Variations in the substituents on the aniline ring can lead to different biological profiles, emphasizing the importance of structural modifications in drug design.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride?
- Methodological Answer : A common approach involves multi-step functionalization of the aniline core. For example, halogenated intermediates (e.g., brominated pyrazines) undergo palladium-catalyzed cross-coupling with trifluoromethyl-substituted anilines under nitrogen at 80°C . Post-reaction purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) is critical for isolating the hydrochloride salt . Low yields (~10%) in early steps highlight the need for optimization, such as adjusting stoichiometry or catalyst loading .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Proton NMR in CD₃OD (δ 3.39 ppm for CH₂NH₂, δ 7.23–7.35 ppm for aromatic protons) confirms structural integrity . LCMS (e.g., m/z 265 [M+H]⁺) and HPLC retention times (0.81–1.32 minutes under QC-SMD-TFA05 conditions) are used for purity assessment .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety guidelines include using gloves and eye protection (S37/39) and immediate eye rinsing with water (S26) upon exposure . Work should be conducted in fume hoods due to potential respiratory irritancy.
Q. What are the physicochemical properties of this compound?
- Methodological Answer : The molecular formula is C₇H₆F₃N·HCl (MW 197.59 g/mol) . It is typically isolated as a yellow oil or crystalline solid, with solubility in polar solvents like methanol or DMF .
Advanced Research Questions
Q. How can low yields in the synthesis of halogenated aniline derivatives be addressed?
- Methodological Answer : Low yields (e.g., 10% in intermediate steps ) may stem from steric hindrance or competing side reactions. Strategies include:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to enhance coupling efficiency .
- Optimizing solvent systems (e.g., DMF vs. THF) to improve reaction kinetics .
- Introducing directing groups to regioselectively activate the aromatic ring .
Q. What challenges arise in purifying trifluoromethyl-substituted anilines?
- Methodological Answer : Hydrophobic trifluoromethyl groups complicate reverse-phase chromatography. Solutions include:
- Using acidic modifiers (0.03% formic acid) to improve peak resolution .
- Gradient elution (e.g., 5% to 95% acetonitrile) to separate closely related impurities .
- Prep-HPLC with C18 columns for scalable purification .
Q. How do electron-withdrawing groups (e.g., CF₃) influence the reactivity of the aniline core?
- Methodological Answer : The trifluoromethyl group deactivates the aromatic ring, reducing nucleophilicity. This necessitates harsh conditions for electrophilic substitutions but enhances stability toward oxidation. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .
Q. What role does palladium catalysis play in functionalizing this compound?
- Methodological Answer : Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings with boronic acids or cyanations (e.g., Zn(CN)₂) to install heterocyclic moieties . Catalyst loading (≤5 mol%) and inert atmospheres are critical to prevent Pd black formation .
Key Research Insights
- Synthetic Challenges : The trifluoromethyl group complicates both synthesis and purification, requiring specialized catalytic systems and chromatographic conditions .
- Analytical Consistency : Discrepancies in reported HPLC retention times (e.g., 0.81 vs. 1.32 minutes) suggest method-dependent variability, emphasizing the need for standardized protocols .
- Biological Relevance : Structural analogs (e.g., broflanilide intermediates) exhibit GABA receptor antagonism, hinting at potential neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
